molecular formula C16H13ClF3NO4S B2677148 methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate CAS No. 358727-30-7

methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate

Cat. No.: B2677148
CAS No.: 358727-30-7
M. Wt: 407.79
InChI Key: RSBWOAJHGNYIQX-UHFFFAOYSA-N
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Description

Introduction to the Compound

Structural and Functional Significance in Medicinal Chemistry

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate features a glycine ester core substituted with two distinct aromatic groups: a 4-chloro-3-(trifluoromethyl)phenyl moiety and a phenylsulfonyl group. The molecular formula C₁₆H₁₃ClF₃NO₄S (molecular weight: 407.79 g/mol) reflects its hybrid structure, combining polar sulfonamide and lipophilic trifluoromethyl-chlorophenyl components. The SMILES notation COC(CN(S(=O)(C1=CC=CC=C1)=O)C2=CC(C(F)(F)F)=C(C=C2)Cl)=O highlights the ester linkage, sulfonyl bridge, and halogenated aromatic system.

Key Structural Features:
  • Sulfonamide Group (-SO₂N-) : Enhances hydrogen-bonding capacity and metabolic stability, common in protease inhibitors.
  • Trifluoromethyl-Chlorophenyl Moiety : Introduces steric bulk and electron-withdrawing effects, modulating receptor binding.
  • Ester Functionality (-COOCH₃) : Serves as a prodrug strategy for improved bioavailability.

Table 1: Molecular Properties of this compound

Property Value Source
CAS Number 358727-30-7
Molecular Formula C₁₆H₁₃ClF₃NO₄S
Molecular Weight (g/mol) 407.79
SMILES COC(CN(S(=O)(C1=CC=CC=C1)=O)...

The compound’s bifunctional design enables dual modulation of hydrophobic and polar interactions, making it a candidate for targeting enzymes with complex active sites, such as kinases or GPCRs.

Historical Context and Research Evolution

The synthesis of this compound emerged from advances in sulfonamide chemistry during the late 20th century. Early methods relied on nucleophilic substitution between glycine derivatives and sulfonyl chlorides. For example, the reaction of methyl glycinate with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of triethylamine yielded precursor intermediates.

Electrochemical oxidative coupling, developed post-2010, offered a greener alternative by enabling direct disulfide formation between thiols and amines. This method avoids stoichiometric oxidants and aligns with sustainable chemistry principles. Recent refinements include fluorous-phase synthesis to enhance purity and scalability.

Table 2: Evolution of Synthetic Methods

Era Method Key Advancements Source
1990s Nucleophilic Substitution Use of sulfonyl chlorides and glycine esters
2010s Electrochemical Coupling Solvent-free conditions, disulfide intermediates
2020s Fluorous-Phase Synthesis Improved yield (>95%) and scalability

Key Research Questions and Objectives

Despite progress, critical gaps persist:

  • Synthetic Optimization : Can electrochemical methods achieve enantioselective synthesis for chiral derivatives?
  • Biological Target Identification : Which enzymes or receptors interact with the trifluoromethyl-chlorophenyl motif?
  • Structure-Activity Relationships (SAR) : How do substituents on the phenylsulfonyl group affect potency?

Table 3: Unresolved Research Questions

Focus Area Research Objective Methodology
Synthetic Chemistry Develop asymmetric electrochemical synthesis Chiral auxiliaries, cyclic voltammetry
Pharmacology Map protein targets via affinity chromatography Proteomic screening, docking studies
Computational Chemistry Predict SAR using QSAR models Molecular dynamics, DFT calculations

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c1-25-15(22)10-21(26(23,24)12-5-3-2-4-6-12)11-7-8-14(17)13(9-11)16(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBWOAJHGNYIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine methyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate exhibit significant anticancer properties. A study highlighted that derivatives of sulfonamide compounds can induce apoptosis in cancer cell lines. For instance, a related sulfonamide derivative demonstrated a reduction in cell viability in human cancer cells, suggesting potential therapeutic applications in oncology .

StudyCompoundResult
Sulfonamide DerivativeInduced apoptosis in cancer cell lines
This compoundPotential therapeutic applications

Antibacterial Properties

This compound has been evaluated for its antibacterial efficacy. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis. Studies have shown that related compounds effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Bacterial StrainInhibition MethodEfficacy
Staphylococcus aureusSulfonamide mechanismSignificant inhibition
Streptococcus pneumoniaeFolic acid synthesis inhibitionEffective growth inhibition

Antiviral Activity

The antiviral potential of this compound has also been explored. Similar compounds have been shown to inhibit viral replication, particularly hepatitis B virus (HBV). The mechanism involves the modulation of host cellular pathways that enhance antiviral responses .

Viral TargetMechanism of ActionResult
Hepatitis B Virus (HBV)Modulation of A3G levelsSignificant inhibition of replication

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of sulfonamide derivatives on various cancer cell lines. The findings revealed that specific modifications in the chemical structure enhanced the apoptotic effects, indicating that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of sulfonamide compounds, demonstrating their effectiveness against resistant bacterial strains. The study utilized this compound as a reference compound, confirming its significant inhibitory action against tested pathogens .

Mechanism of Action

The mechanism of action of methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Chlorine at the 4-position (target) vs.
  • Sulfonyl Group Modifications:

    • The 4-methylphenylsulfonyl group in introduces steric hindrance compared to the unsubstituted phenylsulfonyl in the target compound, which may reduce enzymatic degradation but limit target affinity.
  • Methoxy vs. Trifluoromethyl:

    • The methoxy group in is electron-donating, contrasting with the electron-withdrawing CF₃. This difference could influence solubility (methoxy increases polarity) and metabolic pathways (e.g., demethylation vs. oxidative resistance) .

Biological Activity

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, also known by its CAS number 592471-09-5, is a synthetic compound with significant biological activity. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group and a sulfonyl moiety, contributing to its pharmacological properties. The molecular formula is C17H15ClF3NO4SC_{17}H_{15}ClF_3NO_4S, and it has a molecular weight of 391.81 g/mol.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. Notably, it has been shown to target:

  • Receptor Tyrosine Kinases (RTKs) : These are crucial in regulating cell division and survival, making them significant in cancer biology.
  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of these receptors can impede tumor angiogenesis, thereby limiting tumor growth and metastasis.

Biological Activity Data

Activity Type Description Reference
Antitumor Activity Exhibits inhibitory effects on tumor cell proliferation through RTK modulation.
Anti-inflammatory Demonstrates potential in reducing inflammatory responses via cytokine modulation.
Enzyme Inhibition Inhibits specific kinases involved in oncogenic signaling pathways.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the compound's effects on various cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation (e.g., MAPK/ERK pathway) .
  • Inflammatory Response Modulation : In vivo studies indicated that the compound could significantly reduce markers of inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .
  • Kinase Inhibition Profile : The compound has been tested against a panel of kinases, showing selective inhibition of certain RTKs implicated in cancer progression. This selectivity is critical for minimizing side effects associated with broader-spectrum kinase inhibitors .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. While related compounds have shown toxicity upon inhalation or dermal exposure, this specific compound's safety data remain under investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate, and how can purity be optimized?

  • Methodology :

  • Sulfonylation : React glycine derivatives with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (analogous to sulfonyl chloride synthesis in ). Use anhydrous conditions with bases like pyridine to neutralize HCl byproducts.
  • Esterification : Protect the carboxylic acid group via methyl esterification using methanol and catalytic sulfuric acid.
  • Purity Control : Employ reverse-phase HPLC (e.g., Chromolith columns ) with UV detection (254 nm) to monitor reaction progress. Validate purity via 1^1H/19^19F NMR (e.g., trifluoromethyl group resonance at ~-60 ppm ).

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification. Compare 1^1H and 13^13C NMR shifts with sulfonamide analogs (e.g., 2-(4-methylphenyl)sulfonyl-N-phenylaniline ).
  • LogP Determination : Perform shake-flask partitioning (octanol/water) or computational prediction via Molinspiration or ACD/Labs.
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). Compare inhibition potency to known sulfonamide inhibitors (e.g., perfluorohexyl sulfonamides ).
  • Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells at 10–100 µM concentrations. Include positive controls (e.g., doxorubicin) and solvent controls.

Advanced Research Questions

Q. How can experimental designs address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Refinement : Use a split-split plot design to test multiple concentrations (1 nM–100 µM) across biological replicates. Apply ANOVA to isolate variability sources (e.g., cell passage number vs. assay conditions).
  • Off-Target Profiling : Employ proteome-wide activity-based protein profiling (ABPP) to identify unintended targets. Cross-reference with databases like Pharos .

Q. What strategies are effective for studying its environmental fate and ecological risks?

  • Methodology :

  • Persistence Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Monitor via LC-MS/MS for parent compound and metabolites (e.g., desmethyl or sulfonic acid derivatives).
  • Bioaccumulation : Measure bioconcentration factors (BCF) in zebrafish embryos using 19^19F NMR or isotope dilution MS .
  • Trophic Transfer : Model food-web accumulation using EPI Suite or STELLA frameworks, incorporating logP and half-life data .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of enzyme inhibition?

  • Methodology :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or matrix metalloproteinases). Use crystallographic data from PDB (e.g., 1MX7 for sulfonamide complexes).
  • Simulation Parameters : Run 100 ns MD simulations in GROMACS with CHARMM36 force fields. Analyze binding free energy (MM/PBSA) and hydrogen-bond occupancy (e.g., sulfonyl oxygens with catalytic zinc ).

Data Contradiction Analysis Framework

  • Case Study : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., ionic strength affecting sulfonamide ionization).
    • Resolution : Standardize buffer systems (e.g., 25 mM HEPES, pH 7.4) and validate enzyme activity with reference inhibitors.
    • Meta-Analysis : Apply hierarchical Bayesian modeling to integrate heterogeneous datasets, weighting studies by methodological rigor .

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